6-Methoxy-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of the methoxy group at the 6th position and the dihydroquinazolinone core structure makes this compound particularly interesting for research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one can undergo oxidation reactions to form quinazolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Dihydroquinazolinone derivatives with altered hydrogenation states.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
6-Methoxy-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: Lacks the methoxy group at the 6th position.
6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Has a chlorine atom instead of a methoxy group.
6-Methyl-3,4-dihydroquinazolin-2(1H)-one: Contains a methyl group at the 6th position.
Uniqueness
6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-4H,5H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCCEXVZWLTVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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